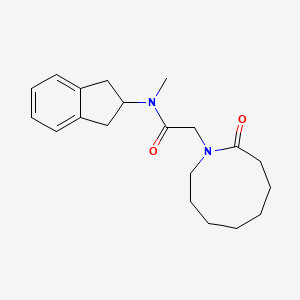![molecular formula C22H23ClFN3O3 B5678317 3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B5678317.png)
3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(2-fluorobenzyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of molecules that have been investigated for their potential activities in the central nervous system. The interest in such compounds arises from their structural features, which enable interaction with biological targets, leading to various pharmacological effects.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures starting from readily available precursors. For instance, compounds within this family have been synthesized through steps including condensation reactions catalyzed by titanium tetrachloride, followed by cyclization and solvolysis for derivative formation (Nielsen & Pedersen, 1985).
Molecular Structure Analysis
Molecular structure analyses of such compounds reveal that minor modifications in the structure can significantly affect their intermolecular interactions and, consequently, their pharmacological properties. For example, studies have shown that similar molecular conformations can result in different intermolecular interactions, affecting the compound's behavior and interaction with biological targets (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving these compounds can include nucleophilic substitution, reduction, fluorination, and others, leading to a variety of derivatives with potential biological activities. Such reactions enable the exploration of structure-activity relationships and the development of compounds with desired properties (Mishra & Chundawat, 2019).
properties
IUPAC Name |
3-[2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-4-[(2-fluorophenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O3/c23-17-5-6-20-16(11-17)14-27(9-10-30-20)21(28)12-19-22(29)25-7-8-26(19)13-15-3-1-2-4-18(15)24/h1-6,11,19H,7-10,12-14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPONQFDKKQMRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCOC3=C(C2)C=C(C=C3)Cl)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5678236.png)
![N,N-dimethyl-2-({[(2-methyltetrahydrofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5678242.png)




![5-[(1-adamantylthio)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5678272.png)

![2-{[(1,3-benzodioxol-5-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5678290.png)
![3-[2-(difluoromethoxy)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5678298.png)
![ethyl 4-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5678311.png)
![1-methyl-4-({5-[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}methyl)piperidine](/img/structure/B5678315.png)
![8-methoxy-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-3-chromanecarboxamide](/img/structure/B5678326.png)
![2,6-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]imidazo[1,2-a]pyridine](/img/structure/B5678340.png)